Bms-1 -

Bms-1

Catalog Number: EVT-13533939
CAS Number:
Molecular Formula: C29H33NO5
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of BMS-690514 typically involves multi-step organic reactions that incorporate various chemical transformations. While specific synthetic routes are proprietary to Bristol Myers Squibb, general methods for synthesizing pyrrolo[2,1-f][1,2,4]triazines can include:

  • Formation of the pyrrole ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Triazine formation: The introduction of nitrogen atoms into the aromatic system often involves condensation reactions with hydrazine derivatives.
  • Functionalization: Subsequent steps may involve the introduction of functional groups such as amines and hydroxyls to enhance biological activity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

BMS-690514 features a complex molecular structure characterized by its fused ring system. The IUPAC name for this compound is (3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)piperidin-3-ol. The structure includes multiple functional groups that contribute to its pharmacological properties.

Data

Key structural data includes:

  • CAS Number: 859853-30-8
  • InChI Key: CSGQVNMSRKWUSH-IAGOWNOFSA-N
  • Molecular Weight: 368.441 g/mol
    This structural complexity is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

BMS-690514 undergoes various chemical reactions that are essential for its pharmacological activity. These include:

  • Binding to targets: The compound interacts with specific proteins involved in cancer pathways, particularly those associated with cell proliferation and survival.
  • Metabolic transformations: In vivo studies indicate that BMS-690514 is subject to metabolic processes that may alter its efficacy and safety profile.

Technical Details

The reactivity of BMS-690514 can be influenced by its functional groups, which can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. Understanding these reactions is critical for optimizing its therapeutic potential.

Mechanism of Action

BMS-690514 operates primarily as an inhibitor targeting specific tyrosine kinases involved in angiogenesis and tumor growth. By binding to these kinases, it disrupts signaling pathways that promote cancer cell proliferation and survival.

Process

The mechanism involves:

  1. Inhibition of receptor activation: BMS-690514 prevents the binding of vascular endothelial growth factors to their receptors.
  2. Downstream signaling disruption: This inhibition leads to decreased activation of pathways such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are vital for cell growth and survival.

Data

In preclinical studies, BMS-690514 demonstrated significant anti-tumor activity in various cancer models, highlighting its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

BMS-690514 is a solid at room temperature with a melting point that may vary depending on purity. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

The chemical stability of BMS-690514 under physiological conditions is crucial for its effectiveness as a therapeutic agent. It exhibits stability against hydrolysis but may undergo oxidation under certain conditions.

Relevant Data or Analyses

Analytical studies using high-performance liquid chromatography have been employed to assess the purity and stability of BMS-690514 during formulation development.

Applications

BMS-690514 has been primarily explored for its potential applications in oncology, particularly in the treatment of breast cancer. Its mechanism of action positions it as a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance development.

Introduction to BMS-1 in Immuno-Oncology Research

BMS-1 as a Small-Molecule PD-1/PD-L1 Interaction Inhibitor

BMS-1 (Synonyms: PD-1/PD-L1 inhibitor 1; CAS 1675201-83-8) is a potent, low-molecular-weight compound (475.58 g/mol) designed to disrupt the immune checkpoint axis formed by programmed death-1 (PD-1) and its ligand (PD-L1). Its mechanism centers on competitively inhibiting the protein-protein interaction (PPI) between PD-1 and PD-L1, with biochemical assays reporting an IC₅₀ of 6 nM in cell-free systems [4] [10]. This high potency positions BMS-1 as a significant investigative tool in immuno-oncology.

Mechanism of Action and Molecular Interactions

BMS-1 operates through a distinctive dimer-locking mechanism. Unlike monoclonal antibodies (mAbs) that sterically block receptor-ligand binding, BMS-1 binds symmetrically to the PD-L1 dimer interface. This binding:

  • Induces PD-L1 Homodimerization: Molecular dynamics simulations confirm BMS-1 stabilizes PD-L1 dimers by occupying a hydrophobic tunnel formed at the interface between two PD-L1 monomers. This creates a conformational shift that masks the PD-1 binding epitope [2].
  • Targets Key Residues: Residues Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers mediate critical nonpolar interactions with BMS-1. These interactions dominate binding stability and prevent PD-1 engagement [2].
  • Disrupts Immune Suppression: By locking PD-L1 in an inactive dimeric state, BMS-1 prevents PD-1-mediated T-cell exhaustion, thereby restoring T-cell effector functions against tumor cells [5].

Table 1: Key Molecular Features of BMS-1

PropertyValue/CharacteristicsMethod/Reference
Molecular Weight475.58 g/molChemical Formula: C₂₉H₃₃NO₅
IC₅₀ (PD-1/PD-L1 Blockade)6 nMHTRF Binding Assay [4]
Binding MechanismPD-L1 dimer stabilization via hydrophobic core residuesMD Simulations [2]
Solubility (DMSO)5.9 mg/mL (12.4 mM)Selleckchem [10]

Preclinical Research Applications

In vitro studies demonstrate BMS-1's multifaceted effects on cancer cell signaling and immune modulation:

  • Triple-Negative Breast Cancer (TNBC): BMS-1 reduces cell viability at low concentrations and modulates ERK activation. When combined with ERK1/2 inhibitors, it significantly alters IL-8 expression—a chemokine linked to tumor progression [4] [8].
  • EMT Reversal: In metastatic colorectal cancer models, BMS-1 combined with Jiedu Sangen Decoction inhibits epithelial-mesenchymal transition (EMT) via the PI3K/AKT pathway, suppressing metastasis [4] [8].
  • Neuroimmunology: Intrathecal BMS-1 administration in rat models reduces PD-L1 expression in dorsal root ganglia neurons, suggesting potential applications in pain sensitization and neuronal immunity [1].

Despite its biochemical potency, BMS-1 faces challenges typical of small-molecule PPI inhibitors, including moderate cellular permeability and the need for structural optimization to improve pharmacokinetics. Analogues like NP19 (derived from BMS-1) show enhanced in vivo antitumor efficacy in melanoma and hepatoma models but exhibit low oral bioavailability (F = 5%) due to high lipophilicity [8].

Historical Context of Immune Checkpoint Targeting in Cancer Therapy

The development of BMS-1 is rooted in the evolution of cancer immunotherapy, which has transitioned from nonspecific immune stimulation to precise checkpoint modulation.

Milestones in Checkpoint Inhibitor Development

  • Early Immunotherapy Foundations (1891–1990s): William Coley’s bacterial toxins ("Coley’s Toxins") provided the first evidence that immune activation could regress tumors. The discovery of CTLA-4 (1987) and PD-1 (1992 by Tasuku Honjo) established the biological basis for immune checkpoints [3] [7].
  • Monoclonal Antibodies Era (2000s–Present): Ipilimumab (anti-CTLA-4, 2011) and nivolumab/pembrolizumab (anti-PD-1, 2014) revolutionized oncology by demonstrating durable responses in advanced cancers. However, limitations emerged, including immune-related adverse events (irAEs), poor tumor penetration, and high production costs [5] [7].
  • Rise of Small-Molecule Inhibitors (2010s–Present): To overcome mAb limitations, companies like Bristol-Myers Squibb (BMS) and Aurigene pioneered small-molecule PD-1/PD-L1 inhibitors. BMS-1 emerged from this wave, leveraging a 2-methyl-3-biphenylyl methanol scaffold optimized for high-affinity PD-L1 binding [5] [8].

Scientific and Clinical Rationale for Small Molecules

Small-molecule inhibitors like BMS-1 offer distinct advantages over biologics:

  • Tumor Penetration: Smaller size (~500 Da vs. ~150 kDa for mAbs) enables better diffusion into dense tumor microenvironments [5].
  • Oral Administration Potential: Unlike IV-only mAbs, compounds like BMS-1 can be formulated for oral delivery (e.g., NP19 showed efficacy via intragastric gavage) [8].
  • Cost and Production Scalability: Synthetic manufacturing reduces complexity and cost compared to biologics [5].

Table 2: Evolution of Immune Checkpoint Inhibitors

EraTherapeutic ClassKey ExamplesAdvantagesLimitations
Pre-2000sCytokines/Bacterial ToxinsColey’s Toxins, IL-2Broad immune activationNonspecific toxicity, low efficacy
2000s–2010sMonoclonal AntibodiesIpilimumab, NivolumabDurable responses, high specificityirAEs, poor tumor penetration, high cost
2010s–PresentSmall-Molecule InhibitorsBMS-1, BMS-200, CA-170Tumor penetration, oral dosing, low costModerate bioavailability, off-target effects

However, small molecules also face hurdles. Aurigene’s CA-170 (structurally distinct from BMS-1) entered clinical trials but lacks public mechanistic data, highlighting transparency challenges in the field [5]. BMS-1’s primary research role remains elucidating PD-L1 dimerization and supporting next-generation inhibitor design, such as BMS-986260 (TGFβR1 inhibitor) used in combination therapies [9].

Current Research Trajectory

BMS-1 exemplifies the industry’s shift toward "dimer-inducing" small molecules that allosterically disrupt PPIs. Future work aims to enhance drug-like properties (e.g., solubility, bioavailability) while maintaining high selectivity. Combinatorial approaches, such as pairing PD-L1 inhibitors with radiotherapy or other immunomodulators, are being explored to amplify abscopal effects and overcome resistance [6].

Properties

Product Name

Bms-1

IUPAC Name

1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)

InChI Key

ZBOYJODMIAUJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.